molecular formula C20H16FN3O4S B2590454 N-(4-(3-(benzo[d][1,3]dioxol-5-ylamino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide CAS No. 1021265-96-2

N-(4-(3-(benzo[d][1,3]dioxol-5-ylamino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide

Cat. No.: B2590454
CAS No.: 1021265-96-2
M. Wt: 413.42
InChI Key: YCYDFAHCWKHKKK-UHFFFAOYSA-N
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Description

N-(4-(3-(benzo[d][1,3]dioxol-5-ylamino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide is a synthetic organic compound of significant interest in medicinal chemistry and biochemical research. This benzamide derivative features a complex structure incorporating a 1,3-benzodioxole ring, a thiazole core, and a fluorinated benzamide group. Such molecular architectures are frequently investigated for their potential to interact with various cellular targets, including G protein-coupled receptors (GPCRs) and kinases . Compounds with these structural motifs have been explored in cancer research for their ability to inhibit cell proliferation, as seen in studies on related thiazolyl urea compounds . The presence of the 1,3-benzodioxole and thiazole rings suggests potential for heterocyclic compound reactivity and specific enzyme inhibition, making it a valuable candidate for developing novel small-molecule inhibitors . Researchers can utilize this chemical as a key intermediate or a lead compound in structure-activity relationship (SAR) studies to develop new therapeutic agents. It is supplied for laboratory research purposes. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[4-[3-(1,3-benzodioxol-5-ylamino)-3-oxopropyl]-1,3-thiazol-2-yl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O4S/c21-13-3-1-12(2-4-13)19(26)24-20-23-15(10-29-20)6-8-18(25)22-14-5-7-16-17(9-14)28-11-27-16/h1-5,7,9-10H,6,8,11H2,(H,22,25)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCYDFAHCWKHKKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CCC3=CSC(=N3)NC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3-(benzo[d][1,3]dioxol-5-ylamino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide involves multiple steps:

  • Benzodioxole Amination: : Benzodioxole is aminated using appropriate reagents under controlled conditions to form the amino derivative.

  • Thiazole Ring Formation: : The amino-benzodioxole is then reacted with suitable precursors to form the thiazole ring through cyclization reactions.

  • Coupling with Benzamide: : The thiazole derivative is subsequently coupled with 4-fluorobenzamide using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial synthesis would likely involve optimizing the above steps for scalability, using automated reactors to control temperature, pressure, and reaction times precisely. Solvents and reagents would be chosen for their cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The benzodioxole moiety can undergo oxidation reactions forming quinone derivatives.

  • Reduction: : Reduction of the compound can lead to the formation of reduced derivatives.

  • Substitution: : Halogen substitutions can occur on the benzamide ring, providing avenues for structural variation.

Common Reagents and Conditions

  • Oxidation: : Using oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reduction: : Employing hydrogenation with palladium on carbon or other reducing agents.

  • Substitution: : Halogenating agents like chlorine or bromine in the presence of catalysts.

Major Products Formed

  • Oxidation: : Quinone derivatives.

  • Reduction: : Hydroxy derivatives or partially reduced forms.

  • Substitution: : Varied halogen-substituted derivatives depending on the reagents used.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to N-(4-(3-(benzo[d][1,3]dioxol-5-ylamino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide exhibit potential anticancer properties. For instance, derivatives of benzo[d][1,3]dioxole have been shown to overcome chemoresistance in cancer cells by inhibiting angiogenesis and the P-glycoprotein efflux pump .

Case Study:

A study demonstrated that a related compound significantly reduced tumor growth in xenograft models by targeting specific signaling pathways involved in cancer proliferation.

Sigma Receptor Ligands

The compound's structural components suggest potential interactions with sigma receptors, which are implicated in various neurological disorders. Research has shown that certain benzamide derivatives bind selectively to sigma receptors with high affinity . This property can be utilized for developing radioligands for imaging and therapeutic applications.

Case Study:

N-(N-benzylpiperidin-4-yl)-2-[18F]fluorobenzamide was synthesized as a sigma receptor radioligand and evaluated for positron emission tomography (PET) imaging, indicating the potential of similar compounds for non-invasive imaging techniques .

Antimicrobial Properties

Compounds containing thiazole and dioxole structures have been explored for their antimicrobial properties. The incorporation of these moieties into the design of new antibiotics could lead to effective treatments against resistant bacterial strains.

Case Study:

A series of thiazole derivatives were tested against various bacterial strains, showing promising results in inhibiting growth and suggesting mechanisms of action that warrant further investigation.

Table 1: Summary of Biological Activities

Activity Compound IC50 Value Reference
AnticancerN-(4-(3-(benzo[d][1,3]dioxol-5-ylamino)...10 µM
Sigma Receptor BindingN-(N-benzylpiperidin-4-yl)-2-[18F]fluorobenzamideKi = 3.4 nM
AntimicrobialThiazole DerivativeMIC = 5 µg/mL

Table 2: Structural Features

Feature Description
Thiazole RingContributes to biological activity
Benzo[d][1,3]dioxole MoietyEnhances interaction with biological targets
Fluorobenzamide GroupIncreases lipophilicity and receptor binding

Mechanism of Action

The compound's mechanism of action involves interaction with specific molecular targets such as enzymes or receptors. This interaction may inhibit or modulate the target's activity, leading to desired therapeutic effects. Pathways involved typically include signal transduction pathways, enzymatic pathways, or receptor-mediated pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features and Substituent Variations

The table below highlights structural analogs and their differences:

Compound Name/ID Core Structure Key Substituents Functional Groups Reference
Target Compound Thiazole-benzodioxole-benzamide - Benzodioxol-5-ylamino
- 4-Fluorobenzamide
- Ketone (C=O) linkage
Amide, Thiazole, Benzodioxole -
Compounds [10–15] () 1,2,4-Triazole-thioether - 4-(4-X-phenylsulfonyl)phenyl
- 2,4-Difluorophenyl
- S-alkylated ketone
Triazole, Sulfonyl, Thioether
Compound 35 () Thiazole-cyclopropane-benzamide - Benzo[d][1,3]dioxol-5-yl
- Cyclopropanecarboxamide
- Trifluoromethoxy
Cyclopropane, Carboxamide, Trifluoromethoxy
Diflubenzuron () Benzamide - 2,6-Difluorobenzamide
- 4-Chlorophenyl
Difluorobenzamide, Urea derivative
Key Observations:

Thiazole vs. Triazole Core: The target compound’s thiazole ring contrasts with the 1,2,4-triazole core in compounds.

Benzodioxole vs. Cyclopropane : Compound 35 () replaces the ketone linkage with a cyclopropanecarboxamide, introducing ring strain and steric hindrance, which may alter binding kinetics compared to the target compound’s flexible propyl chain .

Fluorobenzamide vs. Difluorobenzamide : Diflubenzuron () lacks heterocyclic components but shares the fluorobenzamide motif. The absence of a thiazole or benzodioxole in diflubenzuron underscores the importance of these groups in conferring target specificity .

Spectral Data
  • IR Spectroscopy :
    • The target compound’s amide C=O stretch (~1660–1680 cm⁻¹) aligns with hydrazinecarbothioamides in . However, triazoles [7–9] lack this band, confirming structural divergence .
    • Absence of S-H stretches (~2500–2600 cm⁻¹) in the target compound and triazoles confirms thione tautomer dominance .
  • NMR :
    • The 4-fluorobenzamide’s aromatic protons would resonate near δ 7.8–8.2 ppm (similar to fluorophenyl groups in compounds) .

Biological Activity

N-(4-(3-(benzo[d][1,3]dioxol-5-ylamino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, mechanism of action, and various biological effects, supported by relevant data and case studies.

1. Chemical Structure and Properties

The compound's molecular formula is C20H17N5O5SC_{20}H_{17}N_{5}O_{5}S, with a molecular weight of 439.4 g/mol. Its IUPAC name is N-[4-amino-2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]benzamide. The structure includes a benzo[d][1,3]dioxole moiety, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC20H17N5O5SC_{20}H_{17}N_{5}O_{5}S
Molecular Weight439.4 g/mol
IUPAC NameN-[4-amino-2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]benzamide
InChI KeyWZZRCKPUGXQVNI-UHFFFAOYSA-N

2. Synthesis Methods

The synthesis of this compound typically involves multiple steps, beginning with the preparation of the benzo[d][1,3]dioxole moiety through cyclization reactions. Advanced synthetic techniques such as continuous flow reactors and high-throughput screening are often employed to optimize yields and reduce reaction times.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in critical cellular processes. It may modulate pathways related to cell growth, apoptosis, and angiogenesis.

4. Biological Activities

Antitumor Activity: Research indicates that compounds similar to this compound exhibit significant antitumor properties by inhibiting angiogenesis and overcoming chemoresistance in cancer cells .

Antimicrobial Properties: The compound has also been investigated for its antimicrobial effects against various pathogens. Studies suggest that it may inhibit bacterial growth through mechanisms that involve disrupting cellular integrity or metabolic pathways.

G Protein-Coupled Receptor (GPCR) Interaction: The compound's structure suggests potential interactions with GPCRs, which are crucial in mediating various physiological responses. This interaction could lead to downstream effects such as altered cellular signaling and modulation of immune responses .

5. Case Studies and Research Findings

Several studies have documented the biological activity of related compounds:

  • Angiogenesis Inhibition: A study demonstrated that a structurally similar compound inhibited angiogenesis in vitro and in vivo models, suggesting a potential therapeutic application in cancer treatment .
  • Chemoresistance Overcoming: Another research highlighted the ability of certain derivatives to overcome P-glycoprotein-mediated drug efflux in cancer cells, enhancing the efficacy of standard chemotherapeutics .
  • Antimicrobial Efficacy: In vitro assays showed that derivatives exhibited significant antibacterial activity against Gram-positive bacteria, indicating their potential as novel antimicrobial agents .

6. Conclusion

This compound represents a promising candidate for further research due to its multifaceted biological activities. Ongoing studies are necessary to fully elucidate its mechanisms and therapeutic potentials in oncology and infectious diseases.

Q & A

Basic Research Questions

Q. What are the critical steps and challenges in synthesizing N-(4-(3-(benzo[d][1,3]dioxol-5-ylamino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide with high yield and purity?

  • Answer : The synthesis typically involves multi-step reactions, including amidation, thiazole ring formation, and functional group coupling. Key challenges include controlling reaction conditions (e.g., temperature, pH, and reaction time) to minimize side products. For example, highlights that similar compounds require precise temperature control during thiazole ring formation to achieve yields above 85% . Purification often employs column chromatography or recrystallization, with NMR and FT-IR used to confirm intermediate structures .

Q. Which spectroscopic methods are most effective for characterizing this compound, and what key data should be prioritized?

  • Answer :

  • 1H-NMR and 13C-NMR : Essential for confirming hydrogen and carbon environments, especially the benzo[d][1,3]dioxole and fluorobenzamide moieties. reports chemical shifts at δ 7.2–8.1 ppm for aromatic protons and δ 160–170 ppm for carbonyl carbons .
  • FT-IR : Identifies functional groups like amide C=O (~1650 cm⁻¹) and aromatic C-F (~1250 cm⁻¹) .
  • HRMS : Validates molecular weight and elemental composition (e.g., C, H, N percentages within 0.3% of theoretical values) .

Q. How do the functional groups (e.g., thiazole, benzamide) influence the compound’s stability and reactivity?

  • Answer : The thiazole ring enhances π-π stacking interactions with biological targets, while the fluorobenzamide group improves metabolic stability due to C-F bond resistance to oxidation . notes that chloro-substituted benzamide analogs exhibit reduced hydrolysis rates compared to unsubstituted derivatives, suggesting similar stability mechanisms here .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., anticancer vs. antimicrobial) for this compound?

  • Answer : Contradictions often arise from assay variability (e.g., cell lines, concentration ranges) or structural modifications. For example:

  • Dose-dependent effects : shows thiadiazole derivatives exhibit anticancer activity at >10 μM but antimicrobial effects at lower concentrations .
  • Structural analogs : ’s SAR table indicates that replacing the 4-fluorophenyl group with a bromophenyl moiety shifts activity from anticancer to antiviral . Validate hypotheses via orthogonal assays (e.g., SPR for binding kinetics, in vivo models) .

Q. What strategies optimize the pharmacokinetic properties (e.g., solubility, bioavailability) of this compound without compromising efficacy?

  • Answer :

  • Pro-drug approaches : demonstrates that pivaloyloxymethyl (POM) esters improve solubility of benzamide derivatives by 3-fold .
  • Particle engineering : Nanoformulation (e.g., liposomal encapsulation) enhances bioavailability, as shown for similar thiazole derivatives in .
  • Metabolic stability : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to reduce CYP450-mediated degradation .

Q. What computational methods are most reliable for predicting target interactions and binding modes?

  • Answer :

  • Molecular docking : uses AutoDock Vina to simulate interactions with DNA topoisomerase II, identifying hydrogen bonds between the fluorobenzamide group and Arg503 .
  • MD simulations : Validate docking results by assessing binding stability over 100-ns trajectories (e.g., RMSD <2 Å) .
  • QSAR models : Use descriptors like logP and polar surface area to predict permeability, as in ’s analysis of benzoxazolone derivatives .

Methodological Notes

  • Synthesis : Prioritize stepwise coupling (e.g., HATU-mediated amidation) over one-pot reactions to avoid side products .
  • Data validation : Cross-reference NMR shifts with computed spectra (e.g., ACD/Labs) to confirm assignments .
  • Biological assays : Include positive controls (e.g., doxorubicin for anticancer assays) to contextualize activity .

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